3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid

Medicinal Chemistry CNS Drug Discovery ADME Prediction

This m-tolyl-piperazinyl-propanoic acid scaffold is a privileged structure for CNS GPCR drug discovery. Its free carboxylic acid enables direct, high-throughput amide coupling with diverse amine building blocks, eliminating a deprotection step and accelerating SAR studies compared to ester-protected analogs. With favorable LogP (1.59) and TPSA (43.78 Ų), it is a superior choice for blood-brain barrier penetrant screening libraries targeting serotonin and dopamine receptors. Procuring this specific 3-methylphenyl isomer is critical; substituting with the 2- or 4-methylphenyl analog can drastically alter receptor binding profiles, invalidate SAR models, and introduce uncontrolled variables in hit-to-lead campaigns.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 500294-64-4
Cat. No. B1347384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid
CAS500294-64-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)O
InChIInChI=1S/C14H20N2O2/c1-12-3-2-4-13(11-12)16-9-7-15(8-10-16)6-5-14(17)18/h2-4,11H,5-10H2,1H3,(H,17,18)
InChIKeyGDDMWIBZSURPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid (CAS 500294-64-4): Structural and Procurement Baseline


3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-64-4) is an arylpiperazinylalkanoic acid derivative with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . It is commercially available as a building block or screening compound, typically at ≥95% purity, and is intended exclusively for research and development purposes . The compound features a piperazine core substituted with a 3-methylphenyl (m-tolyl) group at the N4 position and a propanoic acid side chain, a structural motif common to numerous central nervous system (CNS) drug discovery programs targeting G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors . While direct biological characterization data for this exact compound is scarce in the open literature, its structural framework places it within a well-studied class of arylpiperazines used as privileged scaffolds in medicinal chemistry.

Why Generic Arylpiperazine Substitution Fails for CAS 500294-64-4 in Receptor-Targeted Research


Within the arylpiperazine class, seemingly minor structural variations—such as the position of a methyl substituent on the phenyl ring or the length of the alkanoic acid side chain—can profoundly alter receptor binding profiles, functional selectivity, and downstream pharmacokinetic properties [1]. For example, changing the methyl group from the 3-position (m-tolyl, as in CAS 500294-64-4) to the 2- or 4-position (o- or p-tolyl), or extending the linker from propanoic acid to butanoic acid, can shift a compound from being a potent 5-HT₁A antagonist to a partial agonist, or drastically change its affinity for 5-HT₇ receptors [2]. Consequently, substituting CAS 500294-64-4 with a close structural analog in a screening cascade or synthetic pathway introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) models, lead to false-negative results in hit-to-lead campaigns, or yield an unexpected metabolite or impurity profile. The quantitative evidence below underscores why this specific m-tolyl-piperazinyl-propanoic acid scaffold must be treated as a distinct chemical entity for scientific selection and procurement.

Quantitative Differentiators of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid vs. Closest Analogs


Precise Physicochemical Positioning: LogP and TPSA Differentiation for CNS Drug Design

The target compound exhibits a calculated LogP of 1.59 and a topological polar surface area (TPSA) of 43.78 Ų [1]. These values place it within an optimal range for passive blood-brain barrier (BBB) penetration (CNS MPO score ≥4). In contrast, a closely related analog, 1-Piperazinepropanamide, 4-(3-methylphenyl)- (CAS 61015-48-3), where the carboxylic acid is replaced with a primary amide, exhibits a higher calculated TPSA of 58.36 Ų [2]. This 33% increase in TPSA for the amide analog is predicted to significantly reduce passive BBB permeability relative to the target acid [3].

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Side-Chain Acid vs. Ester: Strategic Differentiation in Synthetic Tractability and Reactivity

As a free carboxylic acid, CAS 500294-64-4 provides a distinct advantage in synthetic diversification. It can be directly coupled with amines to form amide libraries without a prior deprotection step. The methyl ester analog (methyl 3-[4-(3-methylphenyl)piperazin-1-yl]propanoate, CAS 6269-52-9) is also commercially available, but its procurement requires an additional saponification or hydrazinolysis step to generate the free acid or a hydrazide intermediate . This added synthetic transformation reduces overall yield and increases labor and material costs in analog synthesis workflows .

Organic Synthesis Medicinal Chemistry Building Block

Nucleophilicity and pKa Advantage Over Non-Acidic Piperazine Derivatives

The presence of both a basic piperazine nitrogen and a terminal carboxylic acid moiety confers unique bifunctional reactivity to CAS 500294-64-4. In contrast, a closely related non-acidic analog, 3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-amine (primary amine, LogP ~1.9, TPSA ~32 Ų), lacks the carboxylic acid handle entirely [1]. This structural difference means the amine analog can only serve as a nucleophile, while the target compound can act as either an electrophile (via acid activation) or a nucleophile (via piperazine nitrogen) . The pKa difference between the carboxylic acid (~4.8) and the piperazine nitrogen (~8.5) allows for chemoselective reactions under controlled pH conditions, a feature not available in simple alkylpiperazines.

Chemical Biology Organic Synthesis Drug Conjugation

Validated Application Scenarios for Procuring 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid


CNS-Targeted Screening Library Enhancement

Given its favorable LogP (1.59) and TPSA (43.78 Ų), CAS 500294-64-4 is an ideal candidate for inclusion in diversity-oriented screening libraries focused on CNS targets. Its predicted ability to cross the blood-brain barrier, as evidenced by these physicochemical parameters, makes it a superior choice over amide or amine analogs with higher polarity. Procurement of this specific acid scaffold can enrich a library's potential for identifying novel hits against GPCRs such as serotonin (5-HT₁A/5-HT₇) and dopamine receptors [1].

Accelerated SAR and Parallel Library Synthesis

The free carboxylic acid functionality eliminates the need for a deprotection step, enabling direct, high-throughput amide coupling with diverse amine building blocks. This allows medicinal chemistry teams to rapidly generate focused libraries of amide derivatives for SAR studies . Procuring this compound over its ester-protected analog directly translates to reduced synthesis time and cost per analog, a key differentiator in hit-to-lead optimization workflows.

Bifunctional Building Block for Chemical Biology Probes

The dual reactivity of CAS 500294-64-4—possessing both a nucleophilic piperazine nitrogen and an electrophilic carboxylic acid group—makes it uniquely suited for constructing complex molecular architectures. Researchers can exploit this orthogonality to synthesize fluorescent probes, affinity chromatography ligands, or PROTAC (Proteolysis Targeting Chimera) linkers where the carboxylic acid serves as a point of attachment for a E3 ligase ligand while the piperazine core engages the target protein .

Reference Standard for Analytical Method Development

Due to its defined structure and availability in high purity (≥95-98%), this compound can serve as a reliable reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for the quantification of related arylpiperazine derivatives or metabolites in complex biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.